molecular formula C9H15NNa2O4S B14796619 Boc-L-Hocys-OH.2Na

Boc-L-Hocys-OH.2Na

Cat. No.: B14796619
M. Wt: 279.27 g/mol
InChI Key: ANQOALIXAGPMQU-ILKKLZGPSA-L
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Description

Boc-L-Hocys-OH.2Na is a chemically modified amino acid derivative where the α-amino group of L-homocysteine (Hocys) is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid moiety is present as a disodium salt. This compound is primarily utilized in peptide synthesis to enable selective deprotection strategies and improve solubility in aqueous or polar solvents due to its ionic form . Homocysteine, a sulfur-containing amino acid, plays roles in metabolic pathways and redox biochemistry, making its protected derivatives valuable for synthesizing peptides with tailored stability or functional properties.

Properties

Molecular Formula

C9H15NNa2O4S

Molecular Weight

279.27 g/mol

IUPAC Name

disodium;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-sulfidobutanoate

InChI

InChI=1S/C9H17NO4S.2Na/c1-9(2,3)14-8(13)10-6(4-5-15)7(11)12;;/h6,15H,4-5H2,1-3H3,(H,10,13)(H,11,12);;/q;2*+1/p-2/t6-;;/m0../s1

InChI Key

ANQOALIXAGPMQU-ILKKLZGPSA-L

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC[S-])C(=O)[O-].[Na+].[Na+]

Canonical SMILES

CC(C)(C)OC(=O)NC(CC[S-])C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-L-Hocys-OH.2Na typically involves the protection of the amino group of L-homocysteine with a tert-butoxycarbonyl (Boc) group. This is achieved by reacting L-homocysteine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate . The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The resulting Boc-protected L-homocysteine is then converted to its disodium salt form by neutralizing with sodium hydroxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction . The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.

Mechanism of Action

The mechanism of action of Boc-L-Hocys-OH.2Na primarily involves the protection and deprotection of the amino group. The Boc group provides stability to the amino group during various chemical reactions and can be easily removed under acidic conditions . This allows for selective reactions to occur without interference from the amino group. The thiol group in L-homocysteine can also participate in nucleophilic substitution and oxidation reactions, making it a versatile compound in organic synthesis .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares Boc-L-Hocys-OH.2Na with selected Boc- or Fmoc-protected amino acids:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Protecting Group(s) Key Features
This compound Not Available C₉H₁₃NNa₂O₄S ~301.25 (estimated) Boc Disodium salt; enhanced aqueous solubility
Z-Lys(Boc)-OH 2389-60-8 C₁₉H₂₈N₂O₆ 380.44 Z (benzyloxycarbonyl), Boc Dual protection for orthogonal synthesis
Boc-Phe-OH 13734-34-4 C₁₄H₁₉NO₄ 265.31 Boc Standard Boc-protected aromatic amino acid
Fmoc-Dab(Boc)-OH 125238-99-5 C₂₄H₂₈N₂O₆ 440.49 Fmoc, Boc Diaminobutyric acid derivative; dual protection
Boc-HomoArg(NO2)-OH 28968-64-1 C₁₂H₂₃N₅O₆ 333.34 Boc, NO₂ Nitro-functionalized arginine analog

Key Observations :

  • Protection Strategy : Unlike Z-Lys(Boc)-OH or Fmoc-Dab(Boc)-OH, which use dual protecting groups for selective deprotection, this compound employs a single Boc group, simplifying synthetic workflows .
  • Solubility : The disodium salt form of this compound likely enhances solubility in polar solvents compared to neutral analogs like Boc-Phe-OH, which typically require organic solvents (e.g., DMSO) for dissolution .
  • Molecular Weight : this compound has a lower molecular weight than Fmoc-Dab(Boc)-OH, making it preferable for applications requiring smaller molecular additives.

Solubility and Stability

Compound Solubility (Typical Solvents) Stability Considerations
This compound Water, DMSO, methanol Sensitive to strong acids (Boc deprotection)
Z-Lys(Boc)-OH DMSO, DMF Stable under basic conditions; Z group labile to H₂/Pd
Boc-Phe-OH DMSO, chloroform Boc group stable in bases; cleaved by TFA
Boc-HomoArg(NO2)-OH DMSO (warm) Nitro group may introduce redox sensitivity

Key Observations :

  • This compound shares acid-labile Boc group characteristics with Boc-Phe-OH, enabling standard TFA-mediated deprotection in solid-phase peptide synthesis .

Notes and Considerations

Synthetic Utility : The disodium salt form may introduce sodium ions into reaction mixtures, necessitating purification steps to avoid interference in sensitive reactions.

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